

Comparative Activity of Erythratine and Other Erythrina Alkaloids: A Guide for Researchers

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For researchers, scientists, and drug development professionals, understanding the nuanced differences in the pharmacological activity of Erythrina alkaloids is crucial for targeted therapeutic development. This guide provides a comparative analysis of erythratine and other prominent Erythrina alkaloids, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), key targets in the central nervous system.

While qualitative reports suggest that erythratine exhibits activity at the neuromuscular junction, indicating a potential interaction with nAChRs, specific quantitative data such as IC50 or Ki values are not readily available in the current body of scientific literature. However, extensive research has been conducted on other alkaloids from the Erythrina genus, revealing their potent and often selective antagonism of various nAChR subtypes.

Quantitative Comparison of Erythrina Alkaloid Activity at Nicotinic Acetylcholine Receptors

The following table summarizes the inhibitory activity (IC50 and Ki values) of several well-characterized Erythrina alkaloids on different nAChR subtypes. This data highlights the varying potencies and selectivities of these compounds.



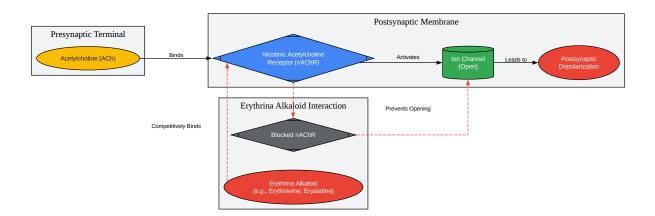
Alkaloid	Receptor Subtype	Activity (IC50/Ki)	Reference
(+)-Erythravine	α4β2	IC50: 13 nM	[1][2][3][4]
α7	IC50: 6 μM	[1][2][3][4]	
(+)-11α- Hydroxyerythravine	α4β2	IC50: 4 nM	[1][2][3][4]
α7	IC50: 5 μM	[1][2][3][4]	
Erysodine	α4β2	Ki: ~50 nM	[4]
Erysotrine	α4β2	IC50: 0.37 μM	[1]
α7	IC50: 17 μM	[1]	
Dihydro-β-erythroidine (DHβE)	α4β2	IC50: 0.10 ± 0.01 μM	[5]
α3β4	IC50: 26 ± 2 μM	[5]	
α7	IC50: 8 ± 1 μM	[5]	_
(+)-11α- Hydroxyerysotrine	α3, α7, α4β2	Lowest inhibition compared to (+)- erythravine and (+)-11α- hydroxyerythravine	[1][2][4]
Erythratine	-	No quantitative data available	-

Note: The α 7 notation indicates native α 7-like receptors in cultured hippocampal neurons.*

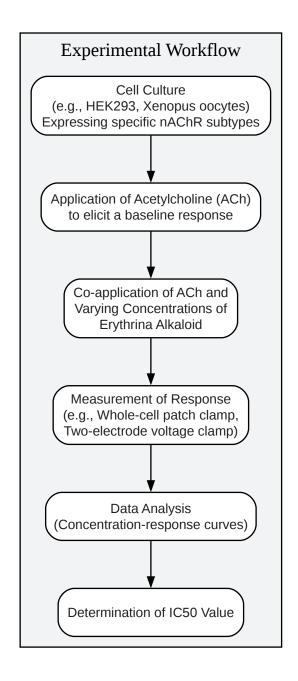
Signaling Pathways and Experimental Workflow

The primary mechanism of action for many Erythrina alkaloids involves the competitive antagonism of nAChRs. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission.









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